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Compound of Interest

Compound Name: Kukoamine B

Cat. No.: B1673867 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Kukoamine B (KuB), a spermine alkaloid with the CAS number 164991-67-7, is a bioactive

compound isolated from the root cortex of Lycium chinense, a plant used in traditional

medicine. This technical guide provides an in-depth overview of Kukoamine B, including its

chemical properties, biological activities, and mechanisms of action, with a focus on its

potential therapeutic applications. The information is presented to support further research and

drug development efforts.

Chemical and Physical Properties
Kukoamine B is characterized by a spermine backbone conjugated to dihydrocaffeoyl

moieties. Its chemical structure and properties are summarized in the table below.
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Property Value

CAS Number 164991-67-7

Molecular Formula C₂₈H₄₂N₄O₆

Molecular Weight 530.66 g/mol

IUPAC Name

N-(3-aminopropyl)-N-[4-[[3-[[3-(3,4-

dihydroxyphenyl)-1-

oxopropyl]amino]propyl]amino]butyl]-3,4-

dihydroxybenzenepropanamide

Appearance Crystalline solid

Solubility Soluble in DMSO and ethanol

Purity Typically >95% (HPLC)

Biological Activities and Quantitative Data
Kukoamine B exhibits a broad spectrum of biological activities, including anti-inflammatory,

antioxidant, neuroprotective, and anti-diabetic properties. The following tables summarize the

key quantitative data associated with these activities.

Anti-inflammatory Activity
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Assay/Model Target/Parameter Result Reference(s)

Biosensor Affinity

Assay

Lipopolysaccharide

(LPS) Binding (Kd)
1.23 µM [1]

Biosensor Affinity

Assay

CpG DNA Binding

(Kd)
0.66 µM [1]

LPS-stimulated RAW

264.7 macrophages

TNF-α and IL-6

release inhibition (50-

200 µM)

Dose-dependent

inhibition
[1]

E. coli-induced sepsis

in mice (i.v. injection)

Mortality Rate

Reduction (15, 30, 60

mg/kg)

Reduced from 87.5%

to 37.5% (at 60

mg/kg)

[1]

E. coli-induced sepsis

in mice (i.v. injection)

Mortality Rate

Reduction (1.25, 2.5,

5 mg/kg)

Reduced from 95% to

45% (at 5 mg/kg)
[1]

Antioxidant Activity
Assay IC₅₀ Value (µM) Reference(s)

PTIO• Scavenging (pH 7.4) 15.3 ± 1.2 [2][3]

Cu²⁺ Reducing 10.8 ± 0.5 [2][3]

DPPH• Scavenging 12.5 ± 0.7 [2][3]

•O₂⁻ Scavenging 18.2 ± 1.5 [2][3]

•OH Scavenging 25.6 ± 2.1 [2][3]

Neuroprotective and Anti-diabetic Activity
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Activity Model Key Findings Reference(s)

Neuroprotection

NMDA-induced

toxicity in SH-SY5Y

cells

Protected against

injury, apoptosis, and

LDH release;

Reduced oxidative

stress.[4]

[4]

Neuroprotection

H₂O₂-induced

apoptosis in SH-SY5Y

cells

Increased cell viability

and restored

mitochondrial

membrane potential at

concentrations of 5-20

μM.[1]

[1]

Anti-diabetic

db/db mice (50

mg/kg/day for 9

weeks)

Lowered blood

glucose without body

weight gain; Reduced

circulating

triglycerides and

cholesterol.[4]

[4]

Anti-diabetic

High-fat/high-fructose-

fed rats (25 and 50

mg/kg)

Attenuated body

weight gain, insulin

resistance, and lipid

accumulation.[5][6]

[5][6]

Mechanisms of Action and Signaling Pathways
Kukoamine B exerts its biological effects through multiple mechanisms of action, primarily by

modulating key signaling pathways.

Dual Inhibition of LPS and CpG DNA in Sepsis
A primary mechanism of KuB's anti-sepsis effect is its ability to directly bind to and neutralize

both lipopolysaccharide (LPS) and CpG DNA.[1][7] This dual inhibition prevents their

interaction with Toll-like receptor 4 (TLR4) and Toll-like receptor 9 (TLR9) on immune cells,

respectively.[8] This, in turn, blocks the activation of downstream inflammatory signaling
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pathways, including the NF-κB and MAPK pathways, leading to a reduction in the production of

pro-inflammatory cytokines such as TNF-α and IL-6.[1][8]

Kukoamine B Action
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Caption: Kukoamine B's dual inhibition of LPS and CpG DNA signaling pathways.

Neuroprotection via NMDA Receptor Antagonism and
Antioxidant Pathways
KuB demonstrates neuroprotective effects by antagonizing N-methyl-D-aspartate receptors

(NMDARs), particularly those containing the NR2B subunit.[4] This action helps to prevent

excitotoxicity, a major contributor to neuronal damage in conditions like cerebral ischemia.

Additionally, KuB mitigates oxidative stress by enhancing the activity of antioxidant enzymes

such as superoxide dismutase (SOD) and catalase (CAT), and by modulating the PI3K/Akt and

MAPK signaling pathways.[4]
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Caption: Neuroprotective mechanisms of Kukoamine B.

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to

facilitate the replication and further investigation of Kukoamine B's biological activities.

In Vitro Anti-inflammatory Assay: LPS-stimulated
Macrophages
Objective: To evaluate the anti-inflammatory effect of Kukoamine B by measuring the inhibition

of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:
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RAW 264.7 macrophage cell line

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Lipopolysaccharide (LPS) from E. coli

Kukoamine B

ELISA kits for TNF-α and IL-6

Procedure:

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1%

Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow

them to adhere overnight.

Treatment: Pre-treat the cells with various concentrations of Kukoamine B (e.g., 50, 100,

200 µM) for 1 hour.

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control

group (no Kukoamine B) and a negative control group (no LPS stimulation).

Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge

to remove cell debris.

Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants

using ELISA kits according to the manufacturer's instructions.
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Cell Preparation Treatment & Stimulation Analysis

Culture RAW 264.7 cells Seed cells in 24-well plates Pre-treat with Kukoamine B Stimulate with LPS Collect supernatant Measure TNF-α & IL-6 (ELISA)
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Caption: Workflow for in vitro anti-inflammatory assay.

In Vivo Anti-diabetic Study: db/db Mouse Model
Objective: To assess the anti-diabetic effects of Kukoamine B in a genetically diabetic mouse

model.

Materials:

Male db/db mice (e.g., C57BLKS/J-leprdb/leprdb)

Wild-type control mice (e.g., C57BLKS/J)

Kukoamine B
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Vehicle (e.g., saline or water)

Glucometer and test strips

Equipment for blood collection and analysis

Procedure:

Animal Acclimatization: Acclimatize male db/db mice and their wild-type littermates for at

least one week before the experiment.

Grouping: Divide the db/db mice into a vehicle control group and a Kukoamine B treatment

group (n=8-10 mice per group). Include a group of wild-type mice as a non-diabetic control.

Treatment: Administer Kukoamine B (e.g., 50 mg/kg body weight) or vehicle to the

respective groups daily via oral gavage for a specified period (e.g., 9 weeks).

Monitoring: Monitor body weight and fasting blood glucose levels regularly (e.g., weekly).

Sample Collection: At the end of the treatment period, collect blood samples for the analysis

of serum insulin, triglycerides, and cholesterol.

Data Analysis: Analyze the collected data to determine the effect of Kukoamine B on

diabetic parameters.
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Caption: Workflow for in vivo anti-diabetic study in db/db mice.

Conclusion
Kukoamine B is a promising natural compound with a diverse range of pharmacological

activities. Its well-defined chemical structure and multifaceted mechanisms of action,

particularly its dual inhibitory effect on LPS and CpG DNA and its neuroprotective properties,

make it a strong candidate for further investigation in the development of novel therapeutics for

sepsis, neurodegenerative diseases, and metabolic disorders. The detailed experimental

protocols provided in this guide are intended to facilitate continued research into the

therapeutic potential of this compelling molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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